TK216

Lymphoma Antiproliferative Activity IC50

Choose TK216 for studies requiring the only clinical-stage, first-in-class EWS-FLI1 inhibitor. Unlike YK-4-279 or other analogs, TK216 has a defined dual mechanism (transcription factor inhibition + microtubule destabilization) that drives its specific synergy with vincristine, and its activity is highly stereospecific—only the (−)-enantiomer is potent. With established Phase I/II clinical PK/safety data and a validated RP2D (200 mg/m²/day continuous IV), TK216 is the irreplaceable compound for translational Ewing sarcoma research.

Molecular Formula C19H15Cl2NO3
Molecular Weight 376.2 g/mol
CAS No. 1903783-48-1
Cat. No. B2709020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTK216
CAS1903783-48-1
Molecular FormulaC19H15Cl2NO3
Molecular Weight376.2 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=C(C=C2)C(=O)CC3(C4=C(C=CC(=C4NC3=O)Cl)Cl)O
InChIInChI=1S/C19H15Cl2NO3/c20-13-7-8-14(21)17-16(13)19(25,18(24)22-17)9-15(23)12-5-3-11(4-6-12)10-1-2-10/h3-8,10,25H,1-2,9H2,(H,22,24)
InChIKeyZWHNLSHDLKIXOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





TK216 (CAS 1903783-48-1) - First-in-Class EWS-FLI1 Inhibitor for Targeted Oncology Research Procurement


TK216 (CAS: 1903783-48-1) is an orally active, small-molecule inhibitor of the E26 transformation-specific (ETS) family of transcription factors [1]. It was developed as a clinical derivative of the tool compound YK-4-279, with the primary design intent to directly bind the EWS-FLI1 oncogenic fusion protein, disrupt its protein-protein interactions (specifically with RNA helicase A), and thereby inhibit its transcriptional function . As a first-in-class agent, TK216 has advanced into Phase II clinical trials (NCT02657005) for the treatment of relapsed or refractory Ewing sarcoma [2].

Why TK216 Cannot Be Substituted with YK-4-279 or Other In-Class ETS Inhibitors


Generic substitution between ETS inhibitors is scientifically unsound due to fundamental differences in chemical structure, potency, mechanism of action, and clinical development status. TK216 is not simply a more potent version of its predecessor, YK-4-279; it is a distinct clinical-stage compound with a unique molecular profile that drives its advanced development. Critically, TK216 has been shown to possess a dual mechanism of action, directly inhibiting EWS-FLI1 while also acting as a microtubule destabilizer, a property that explains its specific synergy with vincristine [1]. Furthermore, its activity is highly stereospecific, with the (-)-enantiomer demonstrating dramatically superior potency compared to its (+) counterpart [2]. The following quantitative evidence outlines precisely why TK216 is the required compound for advanced studies and cannot be replaced by YK-4-279 or other unoptimized analogs.

Quantitative Differentiation of TK216: Evidence for Scientific and Procurement Decisions


Differentiated Antiproliferative Potency of TK216 vs. Parent Compound YK-4-279 in Lymphoma

In a direct head-to-head comparison across multiple lymphoma subtypes, TK216 demonstrated consistently superior antiproliferative activity relative to its parent compound, YK-4-279. In a panel of 44 lymphoma cell lines, TK216 exhibited a median IC50 of 168 nM in ABC-DLBCL, compared to 405 nM for YK-4-279. Similarly, in GCB-DLBCL, the median IC50 for TK216 was 232 nM, while YK-4-279 showed 462 nM [1].

Lymphoma Antiproliferative Activity IC50

Stereospecific Anticancer Activity: The (-)-TK216 Enantiomer is 56-Fold More Potent than (+)-TK216

TK216 is a racemic mixture, but its anticancer activity is almost entirely derived from one enantiomer. In Ewing sarcoma SKES cells, the (-)-TK216 enantiomer exhibited an IC50 of 0.26 µM, while the (+)-TK216 enantiomer was significantly less active with an IC50 of 14.57 µM [1]. This 56-fold difference in potency confirms the stereospecific nature of its interaction with its biological targets, including both EWS-FLI1 and tubulin.

Stereochemistry EWS-FLI1 Structure-Activity Relationship

Validated Clinical Activity of TK216 in Ewing Sarcoma at Defined Dosing

TK216 is not just a preclinical tool; it has advanced to a Phase I/II clinical trial (NCT02657005) with a defined recommended Phase II dose (RP2D). In a trial of 85 patients with relapsed/refractory Ewing sarcoma, TK216 was administered as a 14-day continuous infusion at a maximum tolerated dose and RP2D of 200 mg/m² once daily [1]. At the RP2D, two patients achieved a complete response, one had a partial response, and 14 had stable disease, with a 6-month progression-free survival rate of 11.9% [1]. While YK-4-279 has extensive preclinical data, it has not progressed to clinical trials, making TK216 the only compound in its class with human safety and preliminary efficacy data.

Ewing Sarcoma Clinical Trial RP2D

Preclinical Synergy with Vincristine: A Rationale for TK216 Combination Therapy

A key differentiator for TK216 is its demonstrated synergistic activity with the microtubule inhibitor vincristine in preclinical models of Ewing sarcoma [1]. This synergy is mechanistically underpinned by the discovery that TK216 itself acts as a microtubule destabilizer, binding to tubulin at a site distinct from vincristine [2]. This dual mechanism explains the observed enhanced cytotoxic effect and provides a strong preclinical rationale for the ongoing Phase II trial combining TK216 with vincristine (NCT02657005). Such validated synergy data is not available for YK-4-279 or other in-class analogs.

Ewing Sarcoma Combination Therapy Synergy

High-Value Research and Preclinical Applications for TK216


Lead Compound for EWS-FLI1-Driven Preclinical Oncology Models

TK216 is the definitive compound for use in preclinical models of Ewing sarcoma and other malignancies driven by ETS fusion proteins. Its direct comparison to YK-4-279 shows superior potency, and its status as a clinical-stage asset adds translational relevance to any study [1]. Use TK216 at concentrations informed by its IC50 values (e.g., 0.152 µM for TMD-8 DLBCL cells) to ensure effective target engagement in vitro [2].

Investigating Microtubule Destabilization and Synergistic Cytotoxicity

Given the defined dual mechanism of action as both an EWS-FLI1 inhibitor and a microtubule destabilizer, TK216 is a powerful tool for studying the intersection of transcription factor inhibition and cytoskeletal dynamics [1]. Its known synergy with vincristine, which targets tubulin at a different site, provides a strong rationale for exploring other tubulin-binding agents (e.g., taxanes, eribulin) in combination screens, using TK216 at sub-micromolar concentrations [1].

Defining the Clinical Pharmacology of a Novel ETS Inhibitor

For DMPK and pharmacology studies, TK216 is the only compound in its class with established clinical pharmacokinetic and safety data. Researchers can leverage the published clinical dosing regimen (200 mg/m²/day continuous IV infusion) and safety profile from the Phase I/II trial to design more clinically relevant in vivo experiments and to interpret preclinical toxicity findings [1]. Use the validated RP2D to guide dose selection and exposure levels in animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for TK216

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.